Benzene, 1,3-octadiynyl-
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Overview
Description
Benzene, 1,3-octadiynyl- is an organic compound characterized by a benzene ring substituted with an octadiynyl group at the 1 and 3 positions. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-octadiynyl- typically involves the coupling of benzene derivatives with octadiynyl groups. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of Benzene, 1,3-octadiynyl- may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3-octadiynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds in the octadiynyl group to double or single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,3-octadiynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, is ongoing.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene, 1,3-octadiynyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Benzene, 1,4-diyne: Another benzene derivative with two alkyne groups.
Phenylacetylene: A simpler compound with a single alkyne group attached to the benzene ring.
Uniqueness: Benzene, 1,3-octadiynyl- is unique due to the presence of two alkyne groups, which confer distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in the synthesis of advanced materials and in research applications .
Properties
CAS No. |
62217-45-2 |
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Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
octa-1,3-diynylbenzene |
InChI |
InChI=1S/C14H14/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-4H2,1H3 |
InChI Key |
GFZZPFUTRBRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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